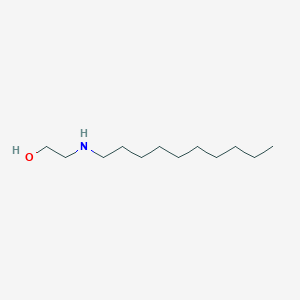

2-(Decylamino)ethanol

概要

説明

2-(Decylamino)ethanol, also known as N-Decylaminoethanol, is a compound with the molecular formula C12H27NO . It has a molecular weight of 201.35 g/mol .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that alcohols like this can often be synthesized from carbon nucleophiles and ketones . An alkynide ion could potentially be used as the nucleophile that reacts with the ketone .Molecular Structure Analysis

The molecular structure of this compound consists of a long carbon chain (decyl) attached to an aminoethanol group . The InChI representation of the molecule isInChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 . Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 201.35 g/mol, an XLogP3-AA of 3.6, and a topological polar surface area of 32.3 Ų . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 11 rotatable bonds . The exact mass is 201.209264485 g/mol .科学的研究の応用

CO2 Capture Efficiency

2-(Decylamino)ethanol is related to a family of secondary amines, such as 2-(methylamino)ethanol and 2-(butylamino)ethanol, which have been studied for their CO2 capture efficiency. These amines react with CO2 at moderate temperatures, forming carbonated species without any additional solvent. This makes them efficient for CO2 capture in both batch and continuous cycles, showing over 90% capture efficiency in certain conditions (Barzagli, Mani, & Peruzzini, 2016).

Catalytic Activity

A study on the oxidative carbonylation of ethanol to diethyl carbonate (DEC) investigated catalysts like PdCl2 on carbon nanofibers and activated carbon. Though not directly mentioning this compound, it's relevant due to the involvement of ethanol in the process. The study highlights the importance of support structure and treatment on catalyst dispersion and activity for DEC synthesis (Briggs et al., 2010).

Fluorescent Substrate Development

2-(Dansylamino)ethanol, a related compound, has been used to develop fluorescent substrates such as 2-(dansylamino)ethyl triphosphate. This substrate, used in biochemical studies, shows similarities in chemical behavior and potential applications in research involving heavy meromyosin-ATPase (Onodera & Yagi, 1971).

Electrochemiluminescence Systems

Studies involving 2-(dibutylamino)ethanol have demonstrated its effectiveness in electrochemiluminescence (ECL) systems, such as the Ru(bpy)3^2+/DBAE ECL system. This suggests potential applications in analytical chemistry, including the development of sensitive detection methods (Xue et al., 2009).

Chemistry Education

Utilizing ethanol as an alternative and renewable energy source, educational approaches in chemistry have been explored. This includes teaching the societal dimension of chemistry through lessons based on bioethanol usage, indirectly relating to this compound's broader chemical family (Feierabend & Eilks, 2011).

Hydrogen Production

Research on the use of ethanol in the combined production and purification of hydrogen by redox processes highlights another area of application. This process, using ethanol at high temperatures, indicates the potential for this compound and similar compounds in renewable energy technologies (Hormilleja et al., 2014).

Protective Group in Polymer Chemistry

2-(Pyridin-2-yl)ethanol, a compound similar to this compound, has been used as a protecting group for carboxylic acids in polymer chemistry. This suggests potential applications of this compound in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).

特性

IUPAC Name |

2-(decylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNIZPXBKOEEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398898 | |

| Record name | 2-(decylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15196-28-8 | |

| Record name | 2-(decylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

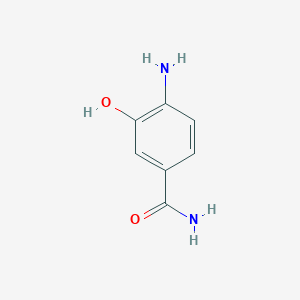

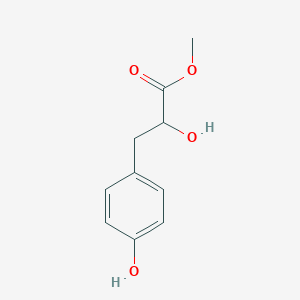

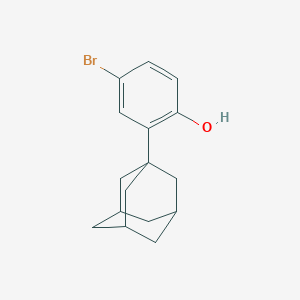

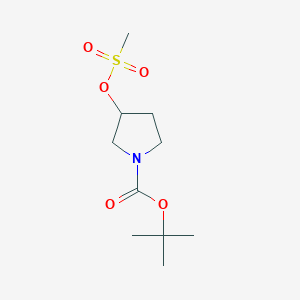

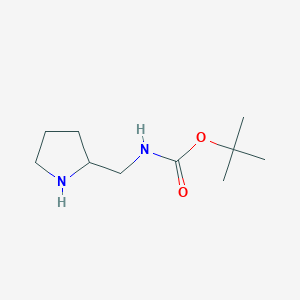

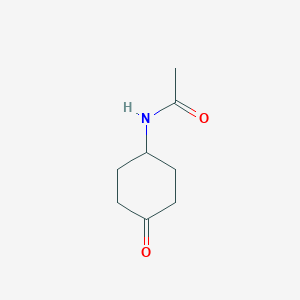

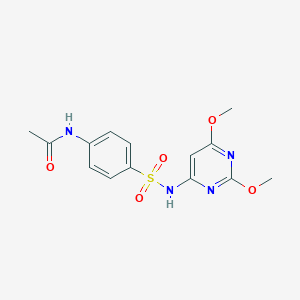

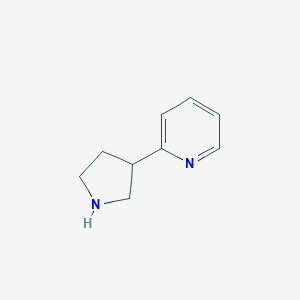

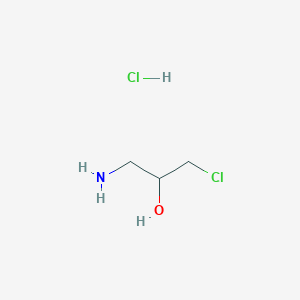

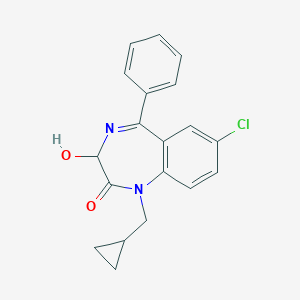

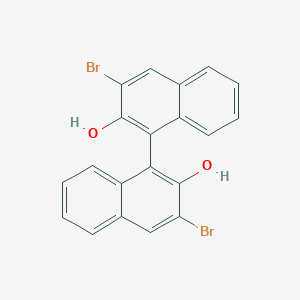

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B123303.png)